molecular formula C14H11N3O3 B15064663 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid CAS No. 919278-71-0

3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid

Cat. No.: B15064663
CAS No.: 919278-71-0
M. Wt: 269.25 g/mol
InChI Key: OMJSSEBIKXCGKS-UHFFFAOYSA-N
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Description

3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid typically involves the following steps:

  • Formation of the Pyrrolopyrimidine Core: : The pyrrolopyrimidine core can be synthesized through a palladium-catalyzed cross-coupling reaction. For example, 4-iodo-6-methoxy-5-nitropyrimidine can be reacted with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. Subsequent construction of an annellated pyrrolo ring provides the pyrrolopyrimidine system .

  • Attachment of the Benzoic Acid Moiety: : The benzoic acid moiety can be introduced through an etherification reaction. This involves reacting the pyrrolopyrimidine core with a suitable benzoic acid derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid is unique due to its specific structural features that allow for selective inhibition of certain protein kinases. This selectivity can result in fewer off-target effects and improved therapeutic efficacy compared to other similar compounds.

Properties

CAS No.

919278-71-0

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxybenzoic acid

InChI

InChI=1S/C14H11N3O3/c1-17-6-5-11-12(17)13(16-8-15-11)20-10-4-2-3-9(7-10)14(18)19/h2-8H,1H3,(H,18,19)

InChI Key

OMJSSEBIKXCGKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)OC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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